N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline

Description

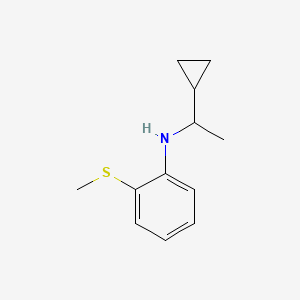

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline is an aniline derivative featuring a methylsulfanyl (methylthio) group at the 2-position of the benzene ring and a 1-cyclopropylethyl substituent on the nitrogen atom.

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C12H17NS/c1-9(10-7-8-10)13-11-5-3-4-6-12(11)14-2/h3-6,9-10,13H,7-8H2,1-2H3 |

InChI Key |

HZAPTWYMKKNLOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC=CC=C2SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

Attachment of the cyclopropyl group to the ethyl chain: This step involves the alkylation of an ethyl halide with the cyclopropyl group.

Introduction of the aniline ring: The ethyl chain with the cyclopropyl group is then reacted with aniline under suitable conditions, such as in the presence of a base like sodium hydride.

Substitution with the methylsulfanyl group: Finally, the aniline derivative is treated with a methylsulfanyl reagent, such as methylthiol, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Iron powder, hydrochloric acid, ethanol as solvent.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

N-(2,2-Dimethylpropyl)-2-(methylsulfanyl)aniline

Structural Differences :

- The nitrogen substituent is a branched 2,2-dimethylpropyl group instead of a 1-cyclopropylethyl group.

- Molecular formula: C₁₂H₁₉NS (vs. C₁₁H₁₅NS for the cyclopropylethyl analog).

2-(Methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline (Schiff Base Ligand)

Structural Differences :

- The nitrogen substituent is a pyrrole-derived Schiff base (imine) rather than a cyclopropylethyl group.

4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Structural Differences :

- Contains a decyl chain at the 4-position and a nitroethenyl group with a methylsulfanyl substituent.

Cangrelor (USAN RR-120)

Structural Differences :

- Features a methylsulfanylethyl group linked to an adenosine monophosphate core, unlike the aniline backbone of the target compound.

Comparative Data Table

Key Research Findings

- Electronic Effects : Methylsulfanyl groups enhance electron density on aromatic rings, promoting electrophilic substitution reactions. Cyclopropylethyl groups may induce steric hindrance, affecting reaction pathways .

- Coordination Chemistry : Schiff base analogs with imine groups exhibit stronger metal-binding capabilities than alkyl-substituted anilines, as demonstrated by their copper(II) complexes .

- Biological Relevance : Methylsulfanyl groups are recurrent in bioactive compounds (e.g., Cangrelor), suggesting that the target compound could be explored for pharmacological activity, particularly if the cyclopropylethyl group improves metabolic stability .

Biological Activity

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.32 g/mol. Its structural features include:

- A cyclopropyl group

- A methylsulfanyl substituent

- An aniline backbone

The unique configuration of this compound suggests diverse chemical reactivity and potential interactions with biological targets, which are critical for its pharmacological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism may involve the inhibition of specific enzymes or pathways essential for microbial survival. Compounds with similar structures have been noted to modulate kinase activities, which play a crucial role in microbial resistance mechanisms.

Anticancer Activity

Research has shown that this compound may also possess anticancer properties. It is hypothesized that this compound interacts with cellular receptors or enzymes involved in cell proliferation pathways. Such interactions could inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to this aniline derivative have demonstrated efficacy against various cancer cell lines by disrupting cell cycle regulation .

The exact mechanism of action for this compound remains under investigation. However, it is believed to involve:

- Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream effects.

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and proliferation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2,6-Dichloro-N-(cyclopropylmethyl)aniline | Chlorine substituents on the aromatic ring | Antimicrobial | Chlorinated derivatives often enhance biological activity |

| N-(cyclobutylmethyl)-2-(methylsulfanyl)aniline | Cyclobutyl instead of cyclopropyl | Varies by ring size | Cyclobutyl may alter steric properties |

| N-(isopropyl)-2-(methylsulfanyl)aniline | Isopropyl group instead of cyclopropyl | Varies widely | Isopropyl affects hydrophobicity and sterics |

The presence of the cyclopropyl group in this compound distinguishes it from these similar compounds, potentially influencing its reactivity and biological interactions uniquely.

Case Studies

Several case studies have highlighted the potential of this compound in various applications:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Studies : Research involving various cancer cell lines has indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.

- Mechanistic Insights : Further investigations using molecular docking studies revealed strong binding affinities between the compound and key proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.